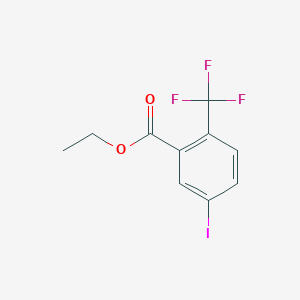

Ethyl 5-iodo-2-(trifluoromethyl)benzoate

Description

Ethyl 5-iodo-2-(trifluoromethyl)benzoate is an aromatic ester with the molecular formula C₁₁H₁₀F₃IO₂. Its structure features an ethyl ester group, an iodine atom at the para position (C5), and a trifluoromethyl (-CF₃) group at the ortho position (C2) on the benzene ring (Figure 1). This compound is widely used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula |

C10H8F3IO2 |

|---|---|

Molecular Weight |

344.07 g/mol |

IUPAC Name |

ethyl 5-iodo-2-(trifluoromethyl)benzoate |

InChI |

InChI=1S/C10H8F3IO2/c1-2-16-9(15)7-5-6(14)3-4-8(7)10(11,12)13/h3-5H,2H2,1H3 |

InChI Key |

JOHXQELVUMTJEY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)I)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-iodo-2-(trifluoromethyl)benzoate typically involves the esterification of 5-iodo-2-(trifluoromethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-iodo-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The trifluoromethyl group can undergo oxidation to form trifluoromethyl ketones under strong oxidizing conditions.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Formation of substituted benzoates.

Reduction: Formation of alcohols.

Oxidation: Formation of trifluoromethyl ketones.

Scientific Research Applications

Ethyl 5-iodo-2-(trifluoromethyl)benzoate is used in various scientific research fields:

Chemistry: As a building block in the synthesis of more complex organic molecules.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: In the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of Ethyl 5-iodo-2-(trifluoromethyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The iodine atom can form halogen bonds with specific amino acid residues in proteins, leading to inhibition or activation of enzymatic activity .

Comparison with Similar Compounds

Halogen-Substituted Analogues

The iodine atom in Ethyl 5-iodo-2-(trifluoromethyl)benzoate can be replaced with other halogens, leading to distinct properties:

| Compound Name | Molecular Formula | Substituents (Position) | Key Differences vs. Target Compound | Applications | Reference |

|---|---|---|---|---|---|

| Ethyl 5-bromo-2-(trifluoromethyl)benzoate | C₁₁H₁₀F₃BrO₂ | Br (C5), -CF₃ (C2) | Reactivity : Bromine is less polarizable than iodine, reducing halogen-bonding potential. Biological Activity : Lower potency in enzyme inhibition assays due to weaker interactions. | Intermediate in fluorinated polymer synthesis | |

| Ethyl 5-chloro-2-(trifluoromethyl)benzoate | C₁₁H₁₀F₃ClO₂ | Cl (C5), -CF₃ (C2) | Stability : Chlorine’s smaller size increases steric accessibility but reduces metabolic resistance. Cost : Cheaper to synthesize than iodine analogues. | Antimicrobial agent precursor | |

| Ethyl 5-fluoro-2-(trifluoromethyl)benzoate | C₁₁H₁₀F₄O₂ | F (C5), -CF₃ (C2) | Electron Effects : Fluorine’s high electronegativity enhances electron withdrawal, stabilizing the aromatic ring. Bioavailability : Improved due to smaller size and lower molecular weight. | CNS drug candidates |

Key Insight : Iodine’s large atomic radius and polarizability make it superior for applications requiring strong halogen bonding (e.g., protein-ligand interactions), while fluorine analogues excel in metabolic stability .

Positional Isomers and Substituent Variations

Altering the positions of the trifluoromethyl group or iodine atom significantly impacts chemical behavior:

| Compound Name | Molecular Formula | Substituents (Position) | Key Differences vs. Target Compound | Applications | Reference |

|---|---|---|---|---|---|

| Ethyl 2-iodo-5-(trifluoromethyl)benzoate | C₁₁H₁₀F₃IO₂ | I (C2), -CF₃ (C5) | Steric Effects : The -CF₃ group at C5 reduces steric hindrance near the ester group, enhancing reactivity in nucleophilic substitutions. Synthesis : Easier to functionalize at C2 due to iodine’s accessibility. | Catalytic intermediates | |

| Ethyl 4-iodo-2-(trifluoromethyl)benzoate | C₁₁H₁₀F₃IO₂ | I (C4), -CF₃ (C2) | Electronic Effects : The -CF₃ group at C2 deactivates the ring, making electrophilic substitution at C4 less favorable. Solubility : Reduced lipophilicity compared to the C5-iodo isomer. | Photovoltaic materials | |

| Ethyl 2-methoxy-5-(trifluoromethyl)benzoate | C₁₁H₁₁F₃O₃ | -OCH₃ (C2), -CF₃ (C5) | Reactivity : Methoxy group donates electrons, opposing the -CF₃’s withdrawal effect. Biological Activity : Enhanced hydrogen-bonding capacity for kinase inhibition. | Anticancer research |

Key Insight : The ortho positioning of -CF₃ in the target compound creates steric hindrance near the ester group, limiting some reactions but improving selectivity in medicinal chemistry applications .

Functional Group Replacements

Replacing the trifluoromethyl group or ester moiety alters physicochemical and biological profiles:

| Compound Name | Molecular Formula | Key Structural Change | Impact vs. Target Compound | Applications | Reference |

|---|---|---|---|---|---|

| Ethyl 5-iodo-2-nitrobenzoate | C₉H₈INO₄ | -NO₂ (C2) instead of -CF₃ | Reactivity : Nitro group strongly deactivates the ring, hindering electrophilic substitution. Toxicity : Higher mutagenic potential limits pharmaceutical use. | Explosives research | |

| Ethyl 5-iodo-2-(methyl)benzoate | C₁₀H₁₁IO₂ | -CH₃ (C2) instead of -CF₃ | Lipophilicity : Reduced logP value decreases membrane permeability. Synthesis : Cheaper but less stable under acidic conditions. | Fragrance industry | |

| Ethyl 5-iodo-2-(piperazin-1-yl)benzoate | C₁₃H₁₆IN₃O₂ | -N-piperazine (C2) instead of -CF₃ | Bioactivity : Piperazine enhances solubility and CNS penetration. Thermal Stability : Lower due to basic nitrogen. | Neuropharmacology |

Key Insight : The trifluoromethyl group’s unique combination of electron withdrawal and hydrophobicity makes it irreplaceable in applications requiring both stability and lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.